molecular formula C20H24N2O3 B2821621 benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate CAS No. 2309347-99-5

benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate

Cat. No. B2821621
CAS RN: 2309347-99-5
M. Wt: 340.423
InChI Key: GGSPWZNPJFEXAQ-UHFFFAOYSA-N
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Description

The compound contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

Synthesis of Chiral Bicyclic Systems

  • The synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems has been demonstrated through a reaction involving benzyl carbamate derivatives. This method provides an efficient route for the preparation of protected N,O-uloses, highlighting the compound's utility in the synthesis of complex bicyclic arrays and selective carbon oxidation in carbohydrates (Francisco et al., 2003).

Enantioselective Synthesis of CCR2 Antagonists

  • Benzyl carbamate derivatives have been used in the enantioselective synthesis of potent CCR2 antagonists, crucial for treating inflammatory diseases. The synthesis involves key steps like iodolactamization, indicating the compound's role in developing pharmacologically active molecules (Campbell et al., 2009).

Development of Isoxazoline-Based Carbocyclic Nucleosides

  • The compound is used in the synthesis of isoxazoline-based carbocyclic nucleosides, an important class of compounds with potential applications in antiviral and anticancer therapies. This synthesis demonstrates the compound's role in the construction of purine nucleosides (Quadrelli et al., 2007).

Antibacterial Activity Studies

  • Benzyl carbamate derivatives have been synthesized and tested for antibacterial activities, particularly against gram-positive bacteria like MRSA. This research highlights the potential of the compound in developing new antibacterial agents (Tsubouchi et al., 1994).

Pharmaceutical Applications

  • The compound's derivatives, such as tropene frameworks, have been synthesized through palladium-catalyzed hydroamination, demonstrating their relevance in pharmaceutical research, particularly for developing drugs for CNS disorders (Sakai et al., 2006).

properties

IUPAC Name

benzyl N-[2-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(12-21-20(24)25-13-14-4-2-1-3-5-14)22-17-8-9-18(22)11-16(10-17)15-6-7-15/h1-5,17-18H,6-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSPWZNPJFEXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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